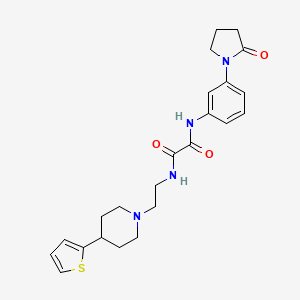

N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from basic chemical precursors. For instance, compounds with the oxalamide group have been synthesized through innovative routes that may involve nucleophilic addition reactions, cyclization processes, and other strategies to construct the core molecular framework. These methods aim to achieve high yields and selectivity, with variations tailored to specific functional group modifications (Kamiński, S. Rzepka, J. Obniska, 2011).

Molecular Structure Analysis

The molecular and crystal structures of related molecules have been determined through X-ray diffraction analysis, revealing insights into conformational flexibility, hydrogen bonding, and molecular packing in crystals. These studies highlight the importance of intramolecular and intermolecular interactions in defining the stability and physical properties of the compounds (L. Kuleshova, V. Khrustalev, 2000).

Chemical Reactions and Properties

Oxalamides and related compounds participate in various chemical reactions, including nucleophilic addition and cyclization, highlighting their reactivity and potential for creating diverse derivatives. These reactions are pivotal for exploring pharmacological properties and synthesizing novel therapeutic agents (A. Hussein, M. Gad-Elkareem, Abu-Bakr A. El-Adasy, Ismail M. M. Othman, 2009).

Scientific Research Applications

Coordination Chemistry and Magnetic Properties

One study focused on the synthesis and characterization of Schiff-base ligands with similar structural features, exploring their unique coordination chemistry with copper (II) and their magnetic properties. The research showed how different substituents affect the bromination, magnetic properties, and nuclearity of the resulting complexes, indicating the compound's potential applications in designing magnetic materials and studying coordination chemistry (Majumder et al., 2016).

Heterocyclic Chemistry

Another study investigated the reactions of certain heterocycles containing nitrogen or sulfur, forming 1-N-oxalamides in the presence of cyclic amines like piperidine and pyrrolidine. This research contributes to the field of heterocyclic chemistry, offering insights into the synthesis and structure of novel compounds, which could be useful in developing new pharmaceuticals or materials (Solov’eva et al., 1993).

Pharmacological Modulation

Research into orexin receptors, which modulate feeding, arousal, stress, and drug abuse, revealed the effects of certain antagonists on compulsive food consumption. While not directly related, compounds with structural similarities to N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide could potentially influence orexin receptors, suggesting applications in treating eating disorders or addiction (Piccoli et al., 2012).

Glycolic Acid Oxidase Inhibition

A study on the inhibition of glycolic acid oxidase by 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives hints at the compound's potential role in metabolic regulation. Given the structural complexity and reactivity of similar compounds, this compound may find applications in researching metabolic diseases or as a tool in enzymology (Rooney et al., 1983).

properties

IUPAC Name |

N'-[3-(2-oxopyrrolidin-1-yl)phenyl]-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O3S/c28-21-7-2-11-27(21)19-5-1-4-18(16-19)25-23(30)22(29)24-10-14-26-12-8-17(9-13-26)20-6-3-15-31-20/h1,3-6,15-17H,2,7-14H2,(H,24,29)(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFIQPLQXQTQSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCN3CCC(CC3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-methyl-4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2494062.png)

![6-Amino-2-oxo-1-phenyl-5-[[3-(trifluoromethyl)phenyl]methylideneamino]pyrimidine-4-carbonitrile](/img/structure/B2494066.png)

![N-(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2494067.png)

![2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2494073.png)

![1-[(4-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)acetone](/img/structure/B2494075.png)

![6-[5-(2,5-dichlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2494082.png)

![2-[4-Methyl-3-(1-piperidinylsulfonyl)phenyl]-1,2-benzothiazol-3-one](/img/structure/B2494083.png)